REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([C:11]([C:17](=[O:19])[CH3:18])=[CH:12][C:13]=1[C:14](=[O:16])[CH3:15])[NH:8][CH2:9][CH3:10])C=C.CN1C(=O)[CH2:24][CH2:23][CH2:22]1>C(O)C.[Pd]>[C:17]([C:11]1[CH:12]=[C:13]([C:14](=[O:16])[CH3:15])[C:5]([OH:4])=[C:6]([CH2:22][CH2:23][CH3:24])[C:7]=1[NH:8][CH2:9][CH3:10])(=[O:19])[CH3:18]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
ADDITION
|
Details
|
the mixture was poured into water
|
Type
|
CUSTOM
|
Details
|
the grey solid isolated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=C(C(=C1)C(C)=O)O)CCC)NCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |